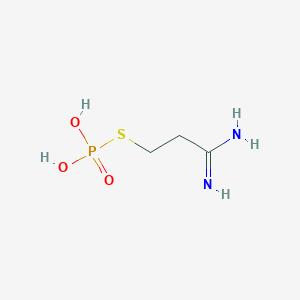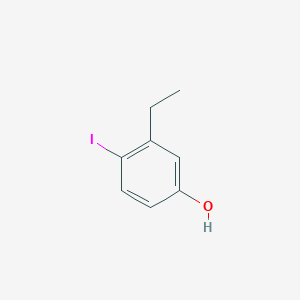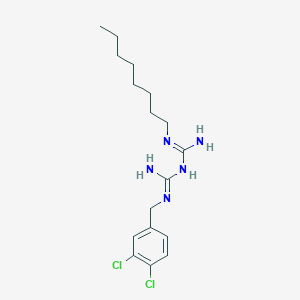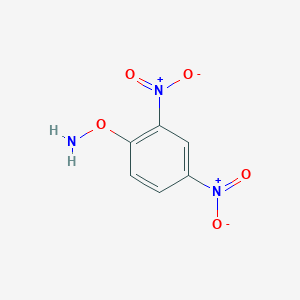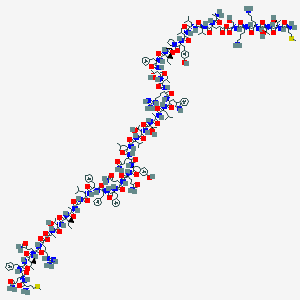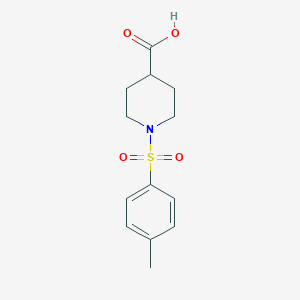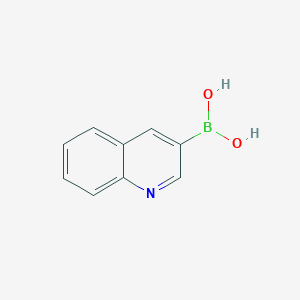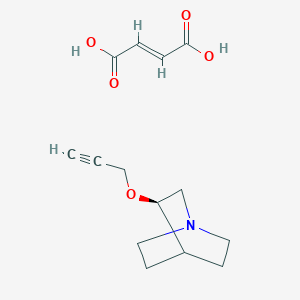
Talsaclidine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talsaclidine fumarate: is a small molecule drug developed by Boehringer Ingelheim. It is a muscarinic acetylcholine receptor agonist, specifically targeting the M1 receptor subtype. This compound was primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease due to its ability to stimulate cholinergic neurotransmission .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Talsaclidin-Fumarat umfasst mehrere wichtige Schritte:
Bildung des Chinuclidin-Kerns: Die Synthese beginnt mit der Bildung der Chinuclidin-Kernstruktur. Dies wird typischerweise durch eine Reihe von Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht.
Einführung der Prop-2-yn-1-yloxy-Gruppe: Der nächste Schritt beinhaltet die Einführung der Prop-2-yn-1-yloxy-Gruppe in den Chinuclidin-Kern. Dies geschieht normalerweise durch nucleophile Substitutionsreaktionen.
Bildung des Fumaratsalzes: Schließlich wird die freie Base von Talsaclidin mit Fumarsäure umgesetzt, um das Fumaratsalz zu bilden, das die Stabilität und Löslichkeit der Verbindung verbessert.
Industrielle Produktionsmethoden
Die industrielle Produktion von Talsaclidin-Fumarat folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Talsaclidin-Fumarat unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Prop-2-yn-1-yloxy-Gruppe.
Reduktion: Reduktionsreaktionen können an verschiedenen funktionellen Gruppen innerhalb des Moleküls auftreten und seine pharmakologischen Eigenschaften verändern.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere während der Synthesephase.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Talsaclidin, die jeweils unterschiedliche pharmakologische Profile aufweisen.
Analyse Chemischer Reaktionen
Types of Reactions
Talsaclidine fumarate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group.
Reduction: Reduction reactions can occur at various functional groups within the molecule, altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis phase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of talsaclidine, each with distinct pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung von muskarinischen Rezeptoragonisten und deren Wechselwirkungen mit cholinergen Systemen.
Biologie: Die Verbindung wird verwendet, um die Rolle von muskarinischen Rezeptoren in der zellulären Signaltransduktion und Neurotransmission zu untersuchen.
Medizin: Talsaclidin-Fumarat wurde in erster Linie zur Behandlung der Alzheimer-Krankheit entwickelt. .
Wirkmechanismus
Talsaclidin-Fumarat übt seine Wirkung aus, indem es als Agonist an muskarinischen Acetylcholinrezeptoren, insbesondere am Subtyp M1, wirkt. Diese Aktivierung führt zu einer verstärkten cholinergen Neurotransmission, die sich positiv auf die kognitive Funktion und das Gedächtnis auswirken soll. Die Verbindung interagiert mit der aktiven Stelle des Rezeptors und löst eine Kaskade von intrazellulären Signalwegen aus, die letztendlich zu den gewünschten therapeutischen Wirkungen führen .
Wirkmechanismus
Talsaclidine fumarate exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to increased cholinergic neurotransmission, which is believed to enhance cognitive function and memory. The compound interacts with the receptor’s active site, triggering a cascade of intracellular signaling pathways that ultimately result in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aceclidin: Ein weiterer muskarinischer Agonist mit ähnlichen pharmakologischen Eigenschaften.
Vedaclidin: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Rezeptorsubtyp-Selektivität.
Einzigartigkeit
Talsaclidin-Fumarat ist aufgrund seiner hohen Selektivität für den M1-Rezeptorsubtyp einzigartig, was für seine potenziellen therapeutischen Wirkungen bei der Alzheimer-Krankheit entscheidend ist. Im Gegensatz zu anderen muskarinischen Agonisten hat Talsaclidin-Fumarat ein günstiges pharmakokinetisches Profil gezeigt, einschließlich guter Bioverfügbarkeit und minimaler Off-Target-Effekte .
Eigenschaften
CAS-Nummer |
147025-54-5 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
InChI-Schlüssel |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Synonyme |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




